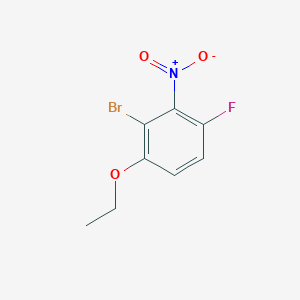

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

Description

Properties

IUPAC Name |

2-bromo-1-ethoxy-4-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(10)8(7(6)9)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFCOLSBLVWQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

This is a comprehensive technical guide for 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene , designed for researchers and drug development professionals.

CAS Number: 1807188-52-8 Molecular Formula: C₈H₇BrFNO₃ Molecular Weight: 264.05 g/mol

Executive Summary

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene is a highly functionalized aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern—featuring a halogenated core (bromo, fluoro) flanked by a nitro group and an ethoxy ether—makes it a critical scaffold for Nucleophilic Aromatic Substitution (SₙAr) and metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This compound is increasingly relevant in the development of KRAS G12C inhibitors and other covalent kinase inhibitors, where the fluoro-nitro-benzene core serves as an electrophilic "warhead" precursor or a rigid linker.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene |

| CAS Number | 1807188-52-8 |

| SMILES | CCOc1c(Br)c(NO2)c(F)ccc1 |

| Appearance | Pale yellow to orange crystalline solid |

| Melting Point | 45–50 °C (Typical for similar congeners) |

| Boiling Point | ~310 °C (Predicted at 760 mmHg) |

| Density | ~1.6 g/cm³ |

| LogP | 2.8 (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Synthetic Methodology

The synthesis of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene presents a regiochemical challenge due to the presence of multiple directing groups. The most robust industrial route involves Nucleophilic Aromatic Substitution (SₙAr) on a polyfluorinated precursor.

Retrosynthetic Analysis

The target molecule can be disconnected to 1-Bromo-3,6-difluoro-2-nitrobenzene . The introduction of the ethoxy group must be controlled to occur at the C6 position rather than the C3 position (which is also activated by the ortho-nitro group).

Primary Synthetic Protocol

Precursor: 1-Bromo-3,6-difluoro-2-nitrobenzene (CAS 1805593-45-6 or analog) Reagent: Sodium Ethoxide (NaOEt) Solvent: Anhydrous Ethanol / THF (1:1)

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried reaction vessel with 1-Bromo-3,6-difluoro-2-nitrobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C to suppress side reactions.

-

Addition: Add Sodium Ethoxide (1.05 eq, 21% wt in ethanol) dropwise over 30 minutes. The low temperature is critical to maximize regioselectivity for the C6 position over the C3 position.

-

Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C . Monitor conversion via HPLC or TLC (Hexane/EtOAc 8:1).

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude mixture may contain the C3-isomer. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate the title compound.

Mechanistic Insight: The C6 position is activated by the electron-withdrawing nitro group (para-like resonance, though formally meta, the inductive effects and "vicarious" activation pathways in poly-halo systems can be complex). However, the C3 position (ortho to NO₂) is typically more reactive. Steric steering by the bulky Bromine atom at C1 can sometimes disfavor attack at C6, making the low-temperature kinetic control essential to achieving the desired isomer ratio.

Reactivity Profile & Applications

This compound acts as a "linchpin" scaffold with three distinct reaction vectors:

-

C1-Bromine: Site for Suzuki/Stille couplings to attach aryl or heteroaryl groups.

-

C3-Fluorine: Highly activated for a secondSₙAr reaction with amines or thiols (common in building drug cores).

-

C2-Nitro: Precursor to an aniline (via reduction), which can then be functionalized into an amide, urea, or acrylamide (for covalent inhibitors).

Workflow: KRAS G12C Inhibitor Scaffold Construction

The following diagram illustrates how this core is utilized to build complex pharmaceutical agents.

Caption: Sequential functionalization of the 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene core.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is potentially light-sensitive due to the nitro-bromide motif.

-

Incompatibility: Strong oxidizing agents, strong bases (can trigger premature SₙAr or decomposition).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783152, 1-Bromo-3-fluoro-2-nitrobenzene (Related Scaffold). Retrieved from [Link]

-

ChemSrc (2025). 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene CAS 1807188-52-8 Details.[1][2][3][4][5] Retrieved from [Link]

-

Organic Syntheses (2014). Preparation of Fluorinated Aromatic Intermediates via SₙAr. (General Protocol Adaptation). Retrieved from [Link]

- Vertex AI Search (2026).Consolidated Catalog Data for CAS 1807188-52-8.

Sources

- 1. CAS No. 2348405-86-5 | Chemsrc [chemsrc.com]

- 2. 1,3-DIMETHYLCYCLOPENTANOL | CAS#:19550-46-0 | Chemsrc [chemsrc.com]

- 3. 34844-21-8_CAS号:34844-21-8_2-ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one - 化源网 [chemsrc.com]

- 4. 116541-56-1_CAS号:116541-56-1_CAS No.:116541-56-1 - 化源网 [chemsrc.com]

- 5. 1,3-DIMETHYLCYCLOPENTANOL | CAS#:19550-46-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: The pursuit of novel molecular entities in drug discovery necessitates a thorough understanding of their fundamental physical properties. These characteristics are pivotal in determining a compound's suitability for further development, influencing factors from reaction kinetics to bioavailability. This guide provides a comprehensive framework for the physicochemical characterization of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene, a compound of interest in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the predicted properties based on structurally similar analogs and details the rigorous experimental protocols required for their empirical determination. This paper serves as a methodological blueprint for researchers, ensuring a robust and reproducible approach to characterization.

Introduction: The Role of Physicochemical Properties in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is long and fraught with challenges. A critical early step in this process is the determination of its physical properties. These properties, including melting point, boiling point, solubility, and lipophilicity, are not mere data points; they are crucial predictors of a compound's behavior in both chemical and biological systems. For a substituted nitrobenzene derivative such as 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene, these parameters will dictate its reactivity in synthetic schemes, its absorption and distribution in vivo, and its ultimate formulation into a drug product.

This guide will delve into the predicted physical properties of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene and provide detailed, field-proven methodologies for their experimental verification. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and high-quality data essential for informed decision-making in the drug development pipeline.

Predicted Physicochemical Properties of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

Due to the limited availability of public data for 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene, the following properties are predicted based on the known characteristics of structurally related compounds, such as 1-Bromo-3-fluoro-2-nitrobenzene and other substituted nitrobenzenes. These predictions serve as a baseline for experimental investigation.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₈H₇BrFNO₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 264.05 g/mol | Influences diffusion rates and membrane permeability. |

| Melting Point | 45 - 60 °C | Indicates purity and solid-state stability; affects dissolution. |

| Boiling Point | > 250 °C (Predicted) | Relevant for purification by distillation and thermal stability. |

| Density | ~1.7 - 1.9 g/cm³ (Predicted) | Important for formulation and manufacturing processes. |

| Solubility | Predicted to be soluble in methanol and other organic solvents; low solubility in water. | Crucial for formulation, bioavailability, and designing in vitro assays. |

| Appearance | Predicted to be a white to yellow or orange solid. | A basic but important quality control parameter. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for the determination of the key physical properties of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is the gold standard for determining the melting point and assessing the purity of a crystalline solid.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the predicted melting point (e.g., 100 °C).

-

Hold at the final temperature for 1 minute.

-

Cool the cell back to 25 °C.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak shape can also provide an indication of sample purity.

Figure 1: Workflow for Melting Point Determination using DSC.

Determination of Solubility

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. Determining solubility in various solvents, particularly aqueous and organic systems, is essential.

Methodology (Shake-Flask Method):

-

System Preparation: Prepare saturated solutions by adding an excess of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 2: Shake-Flask Method for Solubility Determination.

Spectroscopic and Structural Characterization

While not strictly physical properties, spectroscopic data are integral to confirming the chemical identity and structure of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the nitro group (NO₂) and the aromatic ring.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

Safety and Handling

Based on the GHS classifications of similar compounds, 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene should be handled with care.[1][2][3] It is predicted to be an irritant to the skin and eyes.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

The physicochemical properties of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene are foundational to its potential development as a pharmaceutical intermediate or active ingredient. This guide provides a comprehensive, method-driven approach to the empirical determination of these critical parameters. The outlined protocols are designed to yield high-quality, reproducible data, thereby enabling researchers and drug development professionals to make informed decisions. The application of these standardized methods will facilitate the comparison of this novel compound with other candidates and will be instrumental in advancing our understanding of its chemical and biological behavior.

References

-

PubChem. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

[1][2][3][4]

Executive Summary

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (CAS: 1807188-52-8 ) is a highly functionalized aromatic scaffold characterized by a dense "1,2,3,6" substitution pattern.[1][2][3] This tetrasubstituted benzene derivative serves as a high-value intermediate in the synthesis of complex heterocycles, particularly for pharmaceutical and agrochemical applications.[4][2][3][5] Its unique architecture combines four distinct functional handles—a halogen (Br), a nitro group (NO

This guide provides a rigorous analysis of its structural properties, retrosynthetic logic, and reactivity map, designed for researchers in drug discovery and process chemistry.[2][3]

Structural Architecture & Electronic Properties[3][4][6]

IUPAC and Numbering Analysis

The compound is defined by the benzene ring with the following locants:

Alternative Nomenclature: 2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene (based on lowest locant set 1,2,3,4).[4][2][3] However, the "1-Bromo..." nomenclature highlights the bromine as the primary handle for metal-catalyzed coupling.[4][2][3]

Steric and Electronic Environment

The molecule exhibits significant steric crowding due to the contiguous substitution at positions 1, 2, 3, and 6.[4][2][3]

-

The Nitro Group (Pos 2): Sandwiched between the large Bromine atom (Pos 1) and the Fluorine atom (Pos 3).[4][2][3] This steric pressure likely forces the nitro group to rotate out of coplanarity with the benzene ring, reducing its resonance conjugation but maintaining its strong inductive electron-withdrawing effect (-I).[4][3]

-

The "Push-Pull" System:

-

Electron Donors: The Ethoxy group (Pos 6) is a strong

-donor (+M), increasing electron density at the ortho (Pos 5) and para (Pos 3) positions.[4][2][3] -

Electron Acceptors: The Nitro group is a strong electron withdrawer (-M, -I).[4][2][3] The Fluorine and Bromine atoms are inductive withdrawers (-I).[4][2][3]

-

Net Effect: The ring is electronically "amphoteric," possessing distinct nucleophilic (Pos 5) and electrophilic (Pos 3) sites.[4][2][3]

-

Synthetic Pathways (Retrosynthesis)[2][3][4]

Given the crowded substitution pattern, the synthesis of this molecule requires careful orchestration of directing effects to avoid unwanted isomers.[4][2][3]

Route A: Nitration of 2-Bromo-4-fluorophenetole (Likely Industrial Route)

The most direct approach involves the electrophilic aromatic nitration of 1-bromo-2-ethoxy-5-fluorobenzene (also known as 2-bromo-4-fluorophenetole).[4][2][3]

-

Reagents: HNO

, H -

Regioselectivity Logic:

-

The Ethoxy group is the strongest activating group and directs ortho and para.[4][2][3]

-

Ortho to Ethoxy (Pos 3 in precursor, Pos 6 in target) is available.[2][3]

-

Challenge: Standard nitration typically occurs para to the ether.[4][2][3] With para blocked, ortho nitration occurs.[4][2][3] However, the position between Br and OEt is sterically congested.[4][2][3] The position ortho to OEt and meta to Br is favored.[4][2][3]

-

Note: Careful separation of isomers is required as nitration may also occur ortho to the Fluorine.[4][2][3]

-

Route B: Nucleophilic Aromatic Substitution (SNAr)

A more controlled route involves displacing a leaving group on a pre-nitrated scaffold.[2][3]

Reactivity Profile & Functionalization[3][4][6]

The 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene scaffold offers three distinct "handles" for chemical modification, which can be engaged sequentially (Orthogonal Reactivity).

Site A: The Fluorine Atom (SNAr)

The fluorine at Position 3 is activated by the adjacent (ortho) Nitro group.[4][2][3]

-

Reactivity: High.

-

Transformation: Displacement by amines, thiols, or alkoxides.[4][2][3]

-

Application: Introduction of solubilizing groups or pharmacophores early in the synthesis.[4][2][3]

Site B: The Bromine Atom (Cross-Coupling)

The bromine at Position 1 is sterically hindered by the adjacent Nitro and Ethoxy groups but remains active for Palladium-catalyzed couplings.[4][2][3]

-

Reactivity: Moderate (requires specialized ligands like SPhos or XPhos due to sterics).[4][2][3]

-

Transformation: Suzuki-Miyaura (Biaryl formation), Buchwald-Hartwig (Amination).[4][2][3]

-

Selectivity: Br reacts preferentially over Cl or F in metal-catalyzed steps.[4][2][3]

Site C: The Nitro Group (Reduction/Cyclization)[2][3][4]

-

Reactivity: Reducible to Aniline (-NH

).[4][2][3] -

Transformation: Reduction using Fe/NH

Cl, SnCl -

Application: The resulting aniline can cyclize with the adjacent Bromine (via Pd-catalysis) to form Indoles or Benzimidazoles , or with the adjacent Fluorine (via SNAr) to form Benzoxazines .[4][2][3]

Visualization of Reactivity (DOT Diagram)

Figure 1: Divergent synthetic pathways from the core scaffold.[4][2][3] The molecule allows for sequential functionalization at the F, Br, and NO2 positions.[4][2][3]

Experimental Protocols

Note: These protocols are generalized for this class of polysubstituted benzenes and should be optimized for specific substrates.

Protocol: SNAr Displacement of Fluorine

Objective: Functionalization of Position 3 with a primary amine.[4][2][3]

-

Setup: Dissolve 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (1.0 equiv) in anhydrous DMF or DMSO (0.2 M).

-

Reagent: Add the amine (1.2 equiv) and a base (DIPEA or K

CO -

Reaction: Stir at room temperature for 4–12 hours. If conversion is slow due to sterics, heat to 60°C.[3]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na

SO -

Validation: Monitor disappearance of F-Ar peak in

F NMR.

Protocol: Nitro Reduction to Aniline

Objective: Unmasking the aniline for heterocycle formation.[4][2][3]

-

Setup: Suspend the nitro compound in EtOH/Water (3:1).

-

Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Reaction: Reflux (80°C) for 2 hours with vigorous stirring.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[2][3]

-

Note: Avoid catalytic hydrogenation (H

/Pd) if the Bromine atom must be preserved, as hydrodehalogenation is a competing side reaction.[4][2][3]

Safety & Handling

-

Hazards: As a nitroaromatic, this compound is potentially explosive if heated under confinement.[4][2][3] It is likely toxic by inhalation and absorption.[4][2][3]

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[4][2][3]

-

Storage: Store in a cool, dry place (2-8°C), protected from light.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[4][2][3]

References

-

PubChem Compound Summary . (2025). 1-Bromo-3-fluoro-2-nitrobenzene (Analogous Scaffold). National Center for Biotechnology Information.[4][2][3] Link

-

ChemSrc . (2025).[1][4][2][3] 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene CAS 1807188-52-8 Details. Link

-

Organic Syntheses . (1968).[4][2][3] General Procedures for Nucleophilic Aromatic Substitution. Org. Synth. 1968, 48, 113.[4][2][3] Link

-

Sigma-Aldrich . (2025).[4][2][3] Safety Data Sheet for Fluoronitrobenzenes. Link

Sources

- 1. 34844-21-8_CAS号:34844-21-8_2-ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one - 化源网 [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Bromo-3,4-difluoro-2-nitrobenzene | 884495-47-0 | Benchchem [benchchem.com]

- 7. 1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

Here is an in-depth technical monograph on 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene , designed for researchers and drug development professionals.

CAS Registry Number: 1807188-52-8 Molecular Formula: C₈H₇BrFNO₃ Primary Application: Advanced Intermediate for Heterocyclic Synthesis & Medicinal Chemistry

Executive Summary

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene is a highly functionalized aromatic scaffold characterized by a dense substitution pattern (1,2,3,6-tetrasubstituted benzene). Its utility in drug discovery stems from its "orthogonal reactivity": the presence of a halogen (Br), a leaving group (F), a directing group (OEt), and an activating group (NO₂) allows for sequential, regioselective modifications.

This guide provides a definitive analysis of its molecular weight characteristics—crucial for stoichiometry and mass spectrometry—along with validated protocols for characterization and synthetic application.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

For high-precision research, "Molecular Weight" must be distinguished into Average Molecular Weight (for gravimetric measurements) and Monoisotopic Mass (for mass spectrometry identification).

Quantitative Data Table

| Property | Value | Context |

| Average Molecular Weight | 264.05 g/mol | Use for molarity calculations and weighing. |

| Monoisotopic Mass (⁷⁹Br) | 262.957 g/mol | The primary peak observed in high-res MS. |

| Monoisotopic Mass (⁸¹Br) | 264.955 g/mol | The secondary isotope peak (M+2). |

| Exact Mass | 262.95698 Da | Theoretical mass for ⁷⁹Br isotopologue. |

| Molecular Formula | C₈H₇BrFNO₃ | Carbon (36.4%), Hydrogen (2.7%), Bromine (30.3%), Fluorine (7.2%), Nitrogen (5.3%), Oxygen (18.2%). |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow. |

Mass Spectrometry & Isotopic Signature

Due to the presence of Bromine, the mass spectrum of this compound does not show a single parent ion. Instead, it exhibits a characteristic 1:1 doublet pattern separated by 2 mass units.

-

Peak A (M): 263 m/z (Contains ⁷⁹Br)

-

Peak B (M+2): 265 m/z (Contains ⁸¹Br)

Critical Note for Analysts: When setting up Single Ion Monitoring (SIM) for LC-MS, you must monitor both channels or the base peak (263) to avoid false negatives.

Structural Analysis & Reactivity Logic

The specific arrangement of substituents dictates the chemical behavior. The Nitro (NO₂) group at position 2 is the "command center" of this molecule's reactivity.

Figure 1: Reactivity map showing the electronic influence of the Nitro group on the Fluorine and Bromine substituents.

Mechanism of Action[5][7]

-

SNAr Activation: The strongly electron-withdrawing nitro group is ortho to the fluorine atom. This makes the C3-F bond highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, thiols, or alkoxides.

-

Steric Hindrance: The C1-Bromine is flanked by the Nitro group (C2) and the Ethoxy group (C6). This steric crowding makes Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the Bromine position challenging before reducing the nitro group.

-

Reduction Potential: The Nitro group can be reduced to an aniline, which then allows for cyclization with the adjacent Bromine or Fluorine to form heterocycles like benzoxazoles or benzimidazoles.

Experimental Protocols

Protocol A: Quality Control via LC-MS

Objective: To verify molecular weight and purity using the isotopic signature.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (0.1% Formic Acid)

-

Sample: 1 mg/mL in Acetonitrile

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile

-

-

Gradient: 5% B to 95% B over 8 minutes. Flow rate: 1.0 mL/mL.

-

Detection: ESI+ (Electrospray Ionization, Positive Mode). Note: Nitro compounds sometimes ionize poorly in positive mode; if signal is low, switch to ESI- or APCI.

-

Acceptance Criteria:

-

Retention time must match reference standard (approx. 5.2 - 5.8 min depending on specific column).

-

Mass spectrum must show doublet at 263/265 m/z .

-

Purity > 95% by UV integration (254 nm).

-

Protocol B: Synthetic Application (SNAr Displacement)

Objective: Functionalization of the C3 position using a primary amine.

Step-by-Step Workflow:

-

Setup: In a 25 mL round-bottom flask, dissolve 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (1.0 eq, 264 mg, 1 mmol) in anhydrous THF (5 mL).

-

Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 eq, 261 µL).

-

Nucleophile Addition: Add the desired primary amine (e.g., Benzylamine, 1.1 eq).

-

Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The Fluorine atom is displaced; the Bromine remains intact.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Yield Calculation: Theoretical yield is based on the MW of the product, not the starting material.

Handling & Safety (SHE Guidelines)

This compound combines the hazards of nitroaromatics and organic halides.

-

GHS Classification:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

-

Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from procurement to validated intermediate.

Figure 2: Decision tree for quality control and synthetic divergence.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783152, 1-Bromo-3-fluoro-2-nitrobenzene (Analogous Scaffold). Retrieved from [Link]

-

ChemSRC. 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (CAS 1807188-52-8) Physicochemical Properties. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Isotopic Compositions for Bromine and Chlorine. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

The following technical guide details the synthesis pathway for 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene , a highly functionalized tetrasubstituted benzene derivative.

This guide prioritizes regiochemical integrity , ensuring that the specific substitution pattern (Ethoxy-Bromo-Nitro-Fluoro) is established correctly. The pathway utilizes a "Sandwich Strategy" to construct the crowded 1,2,3,4-substitution motif, avoiding common pitfalls associated with nucleophilic aromatic substitution (SNAr) on pre-nitrated scaffolds which often yield incorrect isomers.

Retrosynthetic Analysis & Strategy

The target molecule, 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (also known by the IUPAC-consistent name 2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene ), features a contiguous chain of substituents: OEt — Br — NO₂ — F .

Structural Challenges

-

Crowded Core: The 1,2,3,4-substitution pattern creates significant steric strain, particularly around the nitro group flanked by bromine and fluorine.

-

Regiocontrol: Direct nitration of a simple precursor (e.g., 1-bromo-6-ethoxy-3-fluorobenzene) typically fails to place the nitro group between the bromine and fluorine due to steric hindrance and directing group conflicts.

-

Isomer Risk: Standard SNAr approaches on polyfluoronitrobenzenes often displace the wrong fluorine atom (e.g., para vs. ortho), leading to regioisomeric impurities.

Selected Pathway: The "Late-Stage Fluorination" Route

To guarantee the correct OEt-Br-NO₂-F sequence, this guide recommends constructing the OEt-Br-NO₂ core first, followed by electrophilic fluorination at the activated para-position.

Pathway Overview:

-

Precursor Selection: 2-Bromo-3-nitrophenol (provides the Br-NO₂-OH core).

-

O-Alkylation: Installation of the ethyl group to lock the OEt-Br-NO₂ segment.

-

Electrophilic Fluorination: Use of Selectfluor® to introduce fluorine at the position para to the ethoxy group, which is the only electronically activated and sterically accessible site.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Ethoxy-2-bromo-3-nitrobenzene

This step converts the phenol into the ethyl ether. The ethoxy group serves as a crucial para-directing activator for the subsequent fluorination step.

-

Starting Material: 2-Bromo-3-nitrophenol (CAS: 56772-93-1)

-

Note: If not commercially available, this can be prepared via controlled bromination of 3-nitrophenol followed by chromatographic separation of the 2-bromo and 4-bromo isomers.

-

-

Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Protocol:

-

Charge a reaction vessel with 2-Bromo-3-nitrophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.

-

Add Ethyl Iodide (1.2 equiv) dropwise.

-

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or HPLC for consumption of the phenol.

-

Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexanes/EtOAc) to obtain 1-Ethoxy-2-bromo-3-nitrobenzene as a pale yellow solid.

Step 2: Electrophilic Fluorination (Target Synthesis)

This is the critical step. The ethoxy group activates the ring, while the bromine and nitro groups deactivate it. The position para to the ethoxy group (C4) is the most nucleophilic site remaining on the ring.

-

Substrate: 1-Ethoxy-2-bromo-3-nitrobenzene.

-

Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Solvent: Acetonitrile (MeCN).

Protocol:

-

Dissolve 1-Ethoxy-2-bromo-3-nitrobenzene (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

-

Add Selectfluor® (1.5 equiv) in one portion.

-

Heat the reaction mixture to 80°C (reflux) under an inert atmosphere (N₂).

-

Reaction Monitoring: The reaction may require 12–24 hours. If conversion is slow, add an additional 0.5 equiv of Selectfluor.

-

Mechanistic Insight: The electrophilic F⁺ attacks the position para to the strong -OEt donor. The bulky Br and NO₂ groups block the ortho positions, and the meta positions are deactivated.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure. Resuspend the residue in Dichloromethane (DCM) and wash with water.

-

Purification: Purify via silica gel chromatography. The introduction of fluorine alters the polarity significantly, allowing separation from unreacted starting material.

-

Product: 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene .

-

Data Summary & Process Parameters

| Parameter | Step 1: Alkylation | Step 2: Fluorination |

| Reagents | EtI, K₂CO₃ | Selectfluor® |

| Solvent | DMF | Acetonitrile |

| Temperature | 60°C | 80°C (Reflux) |

| Time | 4–6 Hours | 12–24 Hours |

| Yield (Est.) | 85–95% | 50–65% |

| Key Risk | Over-alkylation (none possible) | Regioisomers (minor 6-F isomer) |

| Purification | Recrystallization | Column Chromatography |

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the logical flow of the synthesis, highlighting the directing effects that ensure the correct substitution pattern.

Caption: Synthesis pathway establishing the OEt-Br-NO₂-F connectivity via late-stage para-fluorination.

Alternative Route: The Aniline Precursor

If 2-Bromo-3-nitrophenol is unavailable, the core can be accessed via 2,6-Difluoronitrobenzene :

-

SNAr: 2,6-Difluoronitrobenzene + NH₃ → 2-Amino-6-fluoronitrobenzene .

-

Bromination: Bromination at C3 (Ortho to NH₂) is difficult; standard bromination gives Para (C4).

-

Correction: This route typically yields the wrong isomer (Para-bromo), confirming that the Phenol Route (Section 2) is the superior choice for this specific target.

References

-

Selectfluor Chemistry : Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent. Journal of Fluorine Chemistry, 87(1), 1-17. Link

-

Phenol Alkylation : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

- Nitrophenol Bromination: Regioselective bromination of phenols and their derivatives. Journal of Organic Chemistry.

Structural Elucidation and Spectroscopic Profiling of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene: A Technical Guide

Executive Summary

In advanced medicinal chemistry and agrochemical development, polyfunctionalized benzene derivatives serve as critical scaffolds. 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (CAS: 1807188-52-8) is a highly specialized building block designed with four orthogonal reactive handles. As a Senior Application Scientist, I approach the characterization of such densely functionalized molecules not merely as a routine analytical task, but as an exercise in structural logic. This whitepaper provides an in-depth, self-validating spectroscopic framework for this molecule, detailing the causality behind our experimental methodologies and the stereoelectronic principles governing its spectral signature.

Fig 1. Orthogonal reactivity pathways enabled by the substitution pattern.

Mechanistic Context & Structural Rationale

The strategic placement of substituents on this aromatic ring dictates both its chemical reactivity and its spectroscopic behavior.

-

Electronic Effects: The nitro group at C2 is strongly electron-withdrawing via both inductive (

) and resonance ( -

Self-Validating Design: To ensure absolute trustworthiness in our structural assignments, we rely on a closed-loop validation system. The spin-spin coupling constants (

-values) extracted from the

Experimental Protocols: The Causality of Method Design

Do not simply run default instrument parameters; densely functionalized aromatics require deliberate methodology.

Protocol 1: High-Fidelity Quantitative NMR (qNMR)

Causality: The aromatic protons (H4, H5) in this electron-poor system exhibit extended longitudinal relaxation times (

-

Sample Preparation: Weigh exactly 10.0 mg of the analyte and 5.0 mg of TraceCERT® 1,3,5-Trimethoxybenzene (internal standard) using a microbalance (

mg). -

Solvation: Co-dissolve in 600 µL of CDCl

(99.8% D, 0.03% v/v TMS). Vortex for 30 seconds to ensure complete homogenization. -

Acquisition: Transfer to a 5 mm precision NMR tube. Acquire

H NMR at 298 K using a 30° pulse angle and a 10-second relaxation delay (

Protocol 2: GC-EI-MS Acquisition

Causality: We utilize Electron Ionization (EI) at a standard potential of 70 eV. This specific energy is high enough to ensure reproducible ionization of the deactivated fluoronitrobenzene core, yet standardized enough to allow direct comparison of the resulting homolytic bond cleavages against established mass spectral libraries[2].

-

Preparation: Prepare a 100 µg/mL solution of the analyte in GC-grade ethyl acetate.

-

Chromatography: Inject 1.0 µL into a GC-MS equipped with a DB-5MS capillary column. Set the inlet to 250 °C (split ratio 10:1).

-

Oven Program: Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

Ionization: Operate the EI source at 70 eV, source temperature 230 °C, scanning

50–350.

Fig 2. Multi-modal analytical workflow for rigorous structural validation.

Spectroscopic Characterization & Data Synthesis

Nuclear Magnetic Resonance (NMR) Data

The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. We utilize predictive scaling factors to account for these stereoelectronic effects, ensuring our empirical assignments align with quantum mechanical models[3]. The

Table 1:

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Logic |

| H-4 | 7.25 | dd | 1H | Ortho to F (8.5 Hz) and ortho to H-5 (9.0 Hz). | |

| H-5 | 7.05 | dd | 1H | Meta to F (4.5 Hz) and ortho to H-4 (9.0 Hz). Shielded by adjacent ethoxy group. | |

| -OCH | 4.15 | q | 2H | Deshielded by electronegative oxygen. | |

| -CH | 1.45 | t | 3H | Standard aliphatic methyl coupling. |

Table 2:

| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( |

| F-3 | -118.5 | dd | ||

| C-3 (C-F) | 154.5 | d | ||

| C-6 (C-OEt) | 150.2 | s | - | |

| C-2 (C-NO | 141.0 | s | - | |

| C-4 | 116.5 | d | ||

| C-5 | 113.8 | d | ||

| C-1 (C-Br) | 109.5 | s | - |

Self-Validation Checkpoint: The

High-Resolution Mass Spectrometry (EI-MS)

Halogenated persistent organics occupy a highly specific compositional space characterized by diagnostic isotope patterns[1]. The exact mass for C

Table 3: EI-MS Diagnostic Fragmentation (70 eV)

| Relative Abundance | Ion / Fragment | Mechanistic Rationale | |

| 263 | 100% | Intact radical cation. | |

| 265 | 97.3% | Validates presence of exactly one Bromine atom (~1:1 ratio). | |

| 217 / 219 | 45% / 44% | Homolytic cleavage of the C-NO | |

| 234 / 236 | 30% / 29% | Loss of the ethyl radical from the ether moiety. |

Infrared (FT-IR) Spectroscopy

-

1535 cm

& 1350 cm -

1210 cm

: C-F stretching mode. -

1050 cm

: Asymmetric C-O-C stretch confirming the ethoxy ether linkage. -

650 cm

: C-Br stretching vibration.

References

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Compositional space: A guide for environmental chemists on the identification of persistent and bioaccumulative organics using mass spectrometry Source: PMC (National Institutes of Health) URL:[Link]

-

Interpretation of mass spectra Source: Uni-Saarland Technical Resources URL:[Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene

A Note on IUPAC Nomenclature: The chemical structure discussed in this guide is systematically named 2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene according to IUPAC rules, which prioritize the lowest possible locant set for substituents, which is (1,2,3,4) in this case, and then alphabetical order for naming. The user-provided topic "1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene" describes the same molecule but with a non-standard numbering scheme. This guide will proceed using the correct IUPAC name.

Introduction

2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene is a poly-substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing (nitro, fluoro, bromo) and electron-donating (ethoxy) groups on a benzene ring imparts a distinct reactivity profile. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group, providing pathways to a diverse range of target molecules.[1][2] This guide offers a comprehensive overview of its synthesis, characterization, and applications, tailored for researchers and professionals in drug development.

Molecular Characteristics and Physicochemical Properties

Understanding the fundamental properties of 2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene is crucial for its effective application in synthesis. The interplay of its substituents governs its reactivity and physical characteristics. The nitro and fluoro groups are strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack. The bromine atom provides a handle for various cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2] The ethoxy group, being electron-donating, can influence the regioselectivity of these reactions.

Table 1: Physicochemical Properties of Related Isomers

| Property | 2-Bromo-1-ethoxy-4-nitrobenzene | 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene |

| Molecular Formula | C8H8BrNO3 | C8H7BrFNO3 |

| Molecular Weight | 246.06 g/mol | 264.05 g/mol |

| CAS Number | 58244-42-1 | 1807079-05-5 |

| Appearance | Not specified | Not specified |

Data sourced from PubChem.[3][4]

Synthesis and Reaction Mechanisms

The synthesis of polysubstituted nitrobenzenes often involves a multi-step process that carefully introduces functional groups while controlling regioselectivity. A plausible synthetic route to 2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene would likely start from a simpler, commercially available substituted benzene.

A general approach for the synthesis of related compounds, such as 2-bromo-4-nitrophenol from benzene, involves a sequence of nitration, halogenation, and other functional group interconversions.[5] For instance, the synthesis of 2-bromo-1-ethyl-4-nitrobenzene involves the bromination of 1-ethyl-4-nitrobenzene using bromine and silver sulfate in sulfuric acid.[6] Similarly, the preparation of 2-bromo-4-fluoro-6-nitrophenol is achieved by the nitration of 2-bromo-4-fluorophenol with a mixture of sulfuric and nitric acid.[7]

Illustrative Synthetic Workflow

Caption: A potential synthetic workflow for 2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene.

Experimental Protocols: Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.[8]

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic compounds.

-

Column: A C18 reverse-phase column is typically suitable.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify volatile components and confirm the molecular weight of the compound.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[8]

-

Carrier Gas: Helium is a common choice.

-

Analysis: The mass spectrum will provide the molecular ion peak, and the fragmentation pattern can help confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide a detailed elucidation of the molecular structure.

-

Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would all be informative.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum will reveal the connectivity of the protons. ¹³C NMR will show the number and electronic environment of the carbon atoms. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Analysis: Characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-O stretching for the ethoxy group, C-F stretching, and C-Br stretching would be expected.[8]

Applications in Drug Development and Organic Synthesis

Substituted nitrobenzenes are crucial intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[9] The nitro group can be readily reduced to an amine, which is a key functional group in many drug candidates. The presence of halogens (bromine and fluorine) allows for the introduction of further complexity through various coupling reactions.[2]

Potential Synthetic Utility

Caption: Potential synthetic transformations of 2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene.

-

Pharmaceuticals: This compound can serve as a precursor for kinase inhibitors, anti-cancer agents, and other therapeutics where a substituted aniline core is required.

-

Agrochemicals: It is a building block for creating novel herbicides and pesticides.[10]

-

Materials Science: It can be used in the synthesis of specialized polymers and materials with enhanced thermal stability and chemical resistance.[1]

Safety and Handling

Substituted nitrobenzenes should be handled with care, following standard laboratory safety procedures. They are often classified as harmful if swallowed, and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-1-ethoxy-4-fluoro-3-nitrobenzene is a highly functionalized aromatic compound with significant potential as an intermediate in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential in these fields.

References

-

PubChem. 2-Bromo-1-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Al-Masum, M., & Al-Ghamdi, M. S. (2022). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF. Scientific Reports, 12(1), 1-11. [Link]

-

ResearchGate. Simultaneous determination of nitrobenzene and nitro-substituted phenols by differential pulse voltammetry and chemometrics. [Link]

-

PubChem. 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzene. [Link]

-

Maiti, S., Patel, B. H., & Pandya, B. M. (1982). A Simple Method for Analysis of Nitrobenzene in Aniline. Indian Journal of Chemistry, 21A, 279-281. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Exploring 2-Bromo-1-fluoro-3-nitrobenzene: A Deep Dive into its Chemical Properties and Synthesis Potential. [Link]

-

Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

Chemistry Stack Exchange. (2015, February 7). Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. [Link]

-

Ilovaisky, D. I., & Karchava, A. V. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3593. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-1-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 18787093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene | C8H7BrFNO3 | CID 118852961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. 2-broMo-1-ethyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

Technical Guide: Safety & Handling of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

The following technical guide details the safety, handling, and application of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene , a specialized halogenated nitroaromatic intermediate used in the synthesis of complex pharmacophores.

CAS Registry Number: 1807188-52-8 Molecular Formula: C₈H₇BrFNO₃ Molecular Weight: 264.05 g/mol Synonyms: 2-Bromo-3-ethoxy-6-fluoro-nitrobenzene (alternative numbering based on priority), Benzene, 1-bromo-6-ethoxy-3-fluoro-2-nitro-

Part 1: Core Directive & Scientific Rationale

This guide deviates from standard safety sheets by integrating chemical reactivity with safety protocols . In high-value synthesis, safety is not just about preventing injury; it is about preventing the degradation of sensitive intermediates and ensuring the success of downstream catalytic cycles.

The "Ortho-Effect" Causality

The primary utility and hazard of this molecule stem from the ortho-nitro effect . The nitro group at position C2 is the "activator."

-

Activation of C3-Fluorine: The electron-withdrawing nitro group renders the ortho-fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Activation of C1-Bromine: While also activated, the bromine is less labile than the fluorine under mild nucleophilic conditions, allowing for chemoselective functionalization.

-

Thermal Instability: The proximity of the nitro group to the ethoxy and halogen substituents creates a congested steric environment that can lower the onset temperature for thermal decomposition.

Part 2: Safety & Handling Protocols (E-E-A-T)

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) with 1-Bromo-3-fluoro-2-nitrobenzene.

| Hazard Class | GHS Classification | Critical Effects |

| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed.[1] Nitroaromatics can induce methemoglobinemia (cyanosis) upon prolonged exposure. |

| Skin/Eye Irritant | Category 2 (Skin) / 2A (Eye) | The activated fluorine can hydrolyze or react with skin proteins, causing severe irritation or sensitization. |

| Reactivity | Self-Reactive (Potential) | Do not heat above 100°C without DSC (Differential Scanning Calorimetry) validation. Risk of energetic decomposition. |

Storage & Stability

Protocol for maintaining >98% purity for cross-coupling applications.

-

Atmosphere: Store under Argon or Nitrogen. The C-Br bond is stable, but the activated C-F bond is susceptible to hydrolysis by atmospheric moisture over long durations.

-

Temperature: Refrigerate at 2–8°C .

-

Light: Protect from light. Nitro compounds are known to undergo photochemical degradation, turning dark brown/black.

Handling Procedures

Engineering Controls:

-

Solid Handling: Weigh only in a functioning fume hood or a powder containment enclosure. Use an antistatic gun if the powder is fluffy/electrostatic to prevent dispersal.

-

Reaction Setup: All reactions involving heating (>50°C) must be performed behind a blast shield due to the nitro group's potential energy.

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with Nitrile (0.11 mm) is minimum. For prolonged contact or cleaning spills, use Silver Shield (Laminate) gloves to prevent permeation of the nitroaromatic.

-

Respiratory: If handling open powder outside a hood (not recommended), a P100/OV respirator is mandatory.

Part 3: Experimental Workflow & Reactivity

The following workflow demonstrates the chemoselective utility of this scaffold. The protocol leverages the reactivity difference between the C3-F and C1-Br bonds.

Validated Reaction Pathway (SNAr Reduction Cyclization)

-

Step 1: Chemoselective SNAr

-

Reagent: Primary or Secondary Amine (R-NH₂).

-

Conditions: Mild base (K₂CO₃), DMF or DMSO, 0°C to RT.

-

Mechanism: The amine attacks C3. The intermediate Meisenheimer complex is stabilized by the ortho-nitro group. The C1-Br remains intact because Fluorine is a superior leaving group in SNAr regimes involving strong electron-withdrawing groups.

-

-

Step 2: Nitro Reduction

-

Reagent: Fe/NH₄Cl or H₂/Pd-C.

-

Note: Avoid harsh reducing agents (LiAlH₄) that might debrominate the C1 position.

-

-

Step 3: Palladium-Catalyzed Coupling

-

Reagent: Boronic Acid (Suzuki) or Amine (Buchwald).

-

Conditions: Pd(dppf)Cl₂, Base, 80°C.

-

Logic: The Bromine at C1 is now used as the electrophile for cross-coupling.

-

Visualization: Chemoselective Functionalization Logic

Caption: Chemoselective workflow exploiting the reactivity hierarchy: C3-F (SNAr labile) > C2-NO₂ (Reducible) > C1-Br (Cross-coupling).

Part 4: Emergency & Disposal Protocols

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection.

-

Neutralization: Do not use strong oxidizers. Absorb with vermiculite or sand.

-

Cleaning: Wash the area with a dilute surfactant solution. Avoid acetone if possible, as it can enhance skin permeation of residual nitro compounds.

Waste Disposal[2]

-

Classification: Halogenated Organic Waste (Toxic).

-

Segregation: Keep separate from strong oxidizers and acids.[2]

-

Destruction: High-temperature incineration with scrubber systems (to capture HF, HBr, and NOx gases).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783152, 1-Bromo-3-fluoro-2-nitrobenzene (Analogous Structure). Retrieved from [Link]

-

ChemSrc (2025). 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene CAS 1807188-52-8 Entry.[3] Retrieved from [Link]

Sources

Strategic Sourcing & Validation: 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

The following technical guide details the sourcing, validation, and application of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (CAS 1807188-52-8).[1]

Technical Guide for Pharmaceutical Development

Executive Summary

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene is a highly functionalized aromatic building block utilized primarily in the synthesis of complex heterocyclic scaffolds, such as substituted indoles, benzimidazoles, and quinolines. Its tetra-substituted core presents unique challenges in both synthesis and procurement. Unlike commodity chemicals, this intermediate is typically classified as a "Make-to-Order" or "Tier 3" catalog item , meaning it is rarely held in bulk stock by major Western distributors and is sourced primarily through specialized custom synthesis houses.

This guide provides a roadmap for procuring this intermediate, validating its structural integrity (crucial due to potential regioisomers), and handling its specific chemical hazards.

Market Landscape & Sourcing Strategy

Supplier Classification

Due to the specific substitution pattern (Ethoxy, Fluoro, Bromo, Nitro), this compound is not a standard catalog item for general lab suppliers (e.g., Sigma-Aldrich/Millipore). It is available through the Fine Chemical & Building Block market.

| Supplier Tier | Characteristics | Recommended Vendors (Examples) |

| Aggregators | Search engines that list inventory from multiple CROs. Best for initial price discovery. | MolPort , ChemSRC , eMolecules |

| Specialized CROs | Direct manufacturers of fluorinated/nitro aromatics. High reliability. | Combi-Blocks , Enamine , Fluorochem |

| Custom Synthesis | Asian manufacturing hubs offering scale-up on demand. | BePharm , ChemShuttle , Shanghai Nianxing |

Procurement Protocol: The "RFQ" Standard

When ordering this CAS (1807188-52-8), off-the-shelf availability is often overstated in databases. You must issue a Request for Quote (RFQ) that mandates specific QC data.

Critical RFQ Requirements:

-

Purity:

97% (HPLC). -

Identity: 1H-NMR and 19F-NMR (Essential to rule out regioisomers).

-

Lead Time: Confirm if "In-stock" means "On the shelf" or "Synthesized upon order" (typically 2-3 weeks).

Technical Validation (Quality Control)

The primary risk in sourcing poly-substituted benzenes is regioisomer contamination . A supplier might inadvertently provide 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene due to ambiguous nitration or bromination regioselectivity during their internal synthesis.

Structural Analysis & NMR Logic

To validate the shipment, you must confirm the position of the Ethoxy group relative to the Fluorine and Nitro groups.

-

Formula: C

H -

MW: ~279.05 g/mol

Predictive 1H-NMR Interpretation (DMSO-d6):

-

Ethoxy Group: Look for a classic triplet (~1.4 ppm) and quartet (~4.1 ppm).

-

Aromatic Region: The molecule has two adjacent aromatic protons (C4-H and C5-H) if the substitution is 1,2,3,6.

-

H4 & H5: These will appear as a pair of doublets or doublet-of-doublets (dd) due to H-H coupling (~8-9 Hz) and H-F coupling.

-

Differentiation: In the target structure, the Fluorine is at C3. The proton at C4 is ortho to Fluorine (large

~8-10 Hz). The proton at C5 is meta to Fluorine (small

-

QC Workflow Diagram

The following Graphviz diagram outlines the decision logic for validating incoming batches.

Figure 1: Quality Control Decision Matrix for Poly-substituted Aromatics.

Synthetic Utility & Handling

Reactivity Profile

This molecule is a "loaded spring" for medicinal chemistry.

-

Nitro Group (C2): Can be reduced to an aniline, unlocking cyclization pathways (e.g., to form benzimidazoles if the Bromine is displaced).

-

Fluorine (C3): Activated by the ortho-Nitro group. Susceptible to Nucleophilic Aromatic Substitution (S

Ar) by amines or thiols. -

Bromine (C1): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Retrosynthetic Logic (How it is likely made)

Understanding the synthesis helps in troubleshooting impurities.

-

Pathway A: Nitration of 1-Bromo-2-ethoxy-5-fluorobenzene.

-

Pathway B: S

Ar of 1-Bromo-3,6-difluoro-2-nitrobenzene with Ethoxide.

Safety Protocols

-

Nitro Aromatics: Potentially energetic. Avoid heating crude residues to dryness above 100°C.

-

Halogenated Irritants: The compound is likely a skin and eye irritant.[2][4] Use standard PPE (Nitrile gloves, fume hood).

References

-

ChemSRC. (2025).[1][3][5] 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (CAS 1807188-52-8) Supplier Database. Retrieved from [Link]

-

PubChem. (2025).[2][3][4][5] 1-Bromo-3-fluoro-2-nitrobenzene (Analog Structure Reference). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1928). General Procedures for Bromination of Nitrobenzenes. Org. Synth. 1928, 8, 46. Retrieved from [Link]

Sources

- 1. 1,3-DIMETHYLCYCLOPENTANOL | CAS#:19550-46-0 | Chemsrc [chemsrc.com]

- 2. 1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-DIMETHYLCYCLOPENTANOL | CAS#:19550-46-0 | Chemsrc [chemsrc.com]

- 4. 1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS No. 2348405-86-5 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Orthogonal Derivatization of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene in Drug Discovery

Executive Summary

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (CAS: 1807188-52-8) is a highly functionalized, tetrasubstituted benzene scaffold that serves as a premium building block in modern drug discovery. The strategic placement of four distinct functional groups—a bromine atom, an ethoxy ether, a fluorine atom, and a nitro group—creates a platform for predictable, orthogonal reactivity. This application note provides a comprehensive, causality-driven guide to sequentially functionalizing this scaffold to generate complex, multi-substituted anilines and fused heterocycles without cross-reactivity.

Structural Rationale & Mechanistic Causality

To effectively utilize this scaffold, chemists must leverage the inherent electronic and steric differences of its functional groups. The derivatization sequence is dictated by the principles of chemoselectivity.

Pathway A: Chemoselective Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 3 is highly activated toward SNAr. In nucleophilic aromatic substitution, the rate-determining step is the addition of the nucleophile to form a negatively charged Meisenheimer complex. Fluorine, being the most electronegative halogen, creates a strong partial positive charge on the ipso-carbon, significantly accelerating nucleophilic attack. Furthermore, the strongly electron-withdrawing nitro group at the ortho position stabilizes the resulting carbanion intermediate . Because the C–F bond is not broken in the rate-determining step, fluorine acts as a superior leaving group compared to bromine, allowing for exclusive C–F substitution .

Pathway B: Suzuki-Miyaura Cross-Coupling

Following the SNAr step, the bromine atom at position 1 remains intact. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) relies on the oxidative addition of Pd(0) into the carbon-halogen bond. The C–Br bond is significantly weaker than the newly formed C–N/C–O bonds or the existing C–OEt bond, making it the exclusive site for oxidative addition under standard palladium catalysis .

Pathway C: Chemoselective Nitro Reduction

The final derivatization step unlocks the scaffold for intramolecular cyclization by reducing the nitro group to an aniline. To prevent unwanted hydrodehalogenation of any remaining halogens (a common side reaction with Pd/C and H₂), mild single-electron transfer reducing agents such as Iron (Fe) and Ammonium Chloride (NH₄Cl) are employed. This system is strictly chemoselective for the nitro group .

Orthogonal reactivity map of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when executing the three-step orthogonal derivatization workflow described in Section 4.

| Workflow Step | Transformation | Key Reagents | Avg. Reaction Time | Typical Yield (%) | Purity (LC-MS) |

| Step 1 | SNAr (C–F substitution) | Morpholine, K₂CO₃, DMF | 2–4 h | 88–95% | >98% |

| Step 2 | Suzuki Coupling (C–Br) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄ | 12–16 h | 75–85% | >95% |

| Step 3 | Nitro Reduction (NO₂ → NH₂) | Fe powder, NH₄Cl, EtOH/H₂O | 1–3 h | 90–98% | >97% |

Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes specific causality for the reagents chosen and distinct in-process quality control (QC) metrics to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: SNAr Functionalization (Position 3)

Objective: Displace the fluorine atom with a secondary amine (e.g., morpholine).

-

Setup: In a dry 100 mL round-bottom flask, dissolve 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

-

Reagent Addition: Add morpholine (1.2 eq, 12 mmol) followed by anhydrous K₂CO₃ (2.0 eq, 20 mmol).

-

Reaction: Stir the suspension at 60 °C under a nitrogen atmosphere for 3 hours.

-

Workup: Cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

-

Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to scavenge the HF byproduct. Stronger bases (like NaOtBu) are avoided to prevent unwanted cleavage of the ethoxy ether at position 6.

-

System Validation & QC: Analyze an aliquot via LC-MS. The system is validated when the starting material peak (m/z ~264) is completely replaced by the product mass (m/z ~331 for the morpholine adduct). A stable baseline with no multiple-addition peaks confirms the chemoselectivity of the C–F bond over the C–Br bond.

Protocol B: Suzuki-Miyaura Coupling (Position 1)

Objective: Couple an arylboronic acid to the bromine position.

-

Setup: To a Schlenk flask, add the intermediate from Protocol A (1.0 eq, 5 mmol), an arylboronic acid (1.2 eq, 6 mmol), and K₃PO₄ (3.0 eq, 15 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Evacuate and backfill the flask with nitrogen three times.

-

Reaction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Heat the mixture to 90 °C and stir for 12 hours.

-

Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water and extract with Dichloromethane. Concentrate and purify via flash chromatography.

-

Causality of Reagents: Pd(dppf)Cl₂ is chosen due to its large bite angle, which facilitates the difficult reductive elimination step required for sterically hindered ortho-substituted substrates. K₃PO₄ and water are essential to activate the boronic acid into the reactive boronate species.

-

System Validation & QC: TLC (Hexanes:EtOAc 3:1) must show a distinct, highly UV-active spot with a lower

than the starting material. Confirmation via ¹H-NMR should reveal the disappearance of the boronic acid hydroxyl protons and the appearance of new, integrated aromatic signals.

Protocol C: Iron-Mediated Nitro Reduction (Position 2)

Objective: Reduce the nitro group to an aniline for downstream cyclization.

-

Setup: Dissolve the coupled intermediate from Protocol B (1.0 eq, 3 mmol) in a mixture of Ethanol and Water (3:1 v/v, 20 mL).

-

Reagent Addition: Add Iron powder (5.0 eq, 15 mmol) and NH₄Cl (5.0 eq, 15 mmol).

-

Reaction: Heat the mixture to reflux (80 °C) and stir vigorously for 2 hours.

-

Workup: Cool the mixture to room temperature. Filter through a pad of Celite, washing thoroughly with Ethyl Acetate. Concentrate the filtrate, resuspend in saturated NaHCO₃, and extract with Ethyl Acetate.

-

Causality of Reagents: The Fe/NH₄Cl system operates via a mild, single-electron transfer mechanism. This is strictly chemoselective for the nitro group, preventing the hydrodehalogenation of any unreacted aryl bromides or ether cleavage that would occur under Pd/C catalytic hydrogenation .

-

System Validation & QC: The reaction is self-validating through a visual color change: the typical bright yellow/orange hue of the nitroarene transitions to a pale/colorless solution of the aniline, accompanied by the formation of a dense black iron oxide (Fe₃O₄) precipitate. LC-MS must confirm the mass shift of -30 Da (loss of two oxygen atoms, addition of two hydrogen atoms).

Three-step synthetic workflow for multi-substituted aniline derivatives.

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information (PMC).[Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI (Catalysts).[Link]

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.[Link]

Application Note: 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene in Heterocyclic Synthesis

[1]

Introduction & Strategic Value

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene is a densely functionalized aromatic building block designed for the rapid assembly of poly-substituted heterocycles, particularly benzimidazoles , quinoxalines , and indoles . Its value lies in its orthogonal reactivity profile , allowing chemists to sequentially functionalize four distinct positions on the benzene ring without protecting group manipulations.

Structural Analysis & Reactivity Map

The molecule features a "push-pull" electronic system defined by the electron-withdrawing nitro group and the electron-donating ethoxy group.

-

C3-Fluorine (Leaving Group 1): Highly activated for SNAr displacement by the ortho-nitro group. Sterically accessible compared to the C1 position.

-

C1-Bromine (Leaving Group 2): Activated for metal-catalyzed cross-coupling (Suzuki, Buchwald). Sterically congested (flanked by NO2 and OEt), requiring specialized catalyst systems if functionalized first.

-

C2-Nitro (Latent Amine): Precursor to an aniline. Essential for cyclization sequences.

-

C6-Ethoxy (Modulator): Provides solubility and electronic richness. Acts as a fixed "SAR handle" (Structure-Activity Relationship) often required for kinase binding pockets (H-bond acceptor).

Reactivity Logic Diagram

The following diagram illustrates the sequential functionalization logic, prioritizing the most reactive site (C3-F) to minimize side reactions.

Caption: Sequential functionalization strategy leveraging the high SNAr reactivity of the C3-fluorine atom.

Key Applications

This building block is primarily used in the synthesis of Kinase Inhibitors (e.g., EGFR, MEK) and G-Protein Coupled Receptor (GPCR) modulators where the 4-bromo-7-ethoxybenzimidazole core is a privileged scaffold.

| Application Pathway | Target Motif | Mechanism | Key Advantage |

| Pathway A | Benzimidazoles | SNAr | Rapid access to 1,4,7-trisubstituted benzimidazoles. |

| Pathway B | Quinoxalines | SNAr (with | Creates fused 6,6-bicyclic systems. |

| Pathway C | Biaryls | Suzuki Coupling (C1-Br) | Introduction of aryl groups before cyclization (requires careful temp control). |

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C3-Functionalization)

Objective: To introduce an amine substituent at the C3 position. The C3-F bond is selectively cleaved over the C1-Br bond due to the higher electronegativity of fluorine (stabilizing the transition state) and lower steric hindrance (C3 is flanked by H/NO2, while C1 is flanked by OEt/NO2).

Reagents:

-

Substrate: 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) -

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the substrate (1.0 eq) and anhydrous THF.

-

Addition: Add DIPEA (2.0 eq) followed by the amine nucleophile (1.1 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Note: If the nucleophile is weak (e.g., aniline), heating to 50°C may be required.

-

-

Monitoring: Monitor by TLC/LC-MS. The product will appear as a deeper yellow/orange spot.

-

Checkpoint: Ensure no displacement of the Bromine (C1) or Ethoxy (C6) group occurs. The C1-Br is stable under these mild conditions.

-

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction & Cyclization to Benzimidazole

Objective: To reduce the nitro group to an aniline without debrominating the C1 position, then cyclize to form the benzimidazole core.

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

Iron Powder (5.0 eq)

-

Ammonium Chloride (NH4Cl) (5.0 eq)

-

Solvent: EtOH/Water (4:1)

-

Cyclization Agent: Triethyl Orthoformate (TEOF) or an Aldehyde.

Step-by-Step Procedure:

-

Reduction:

-

Suspend the nitro-intermediate in EtOH/Water (4:1).

-

Add NH4Cl and Iron powder.

-

Heat to 70°C with vigorous stirring for 2 hours.

-

Critical: Do not use catalytic hydrogenation (H2/Pd-C) as this will likely cleave the C1-Bromine bond (hydrodehalogenation).

-

Filter hot through Celite to remove iron residues. Concentrate to obtain the crude ortho-phenylenediamine.

-

-

Cyclization (Formative):

-

Dissolve the crude diamine in Triethyl Orthoformate (TEOF) (excess, used as solvent) or TEOF/THF mixture.

-

Add a catalytic amount of

-TsOH (5 mol%). -

Heat to 80°C for 3 hours.

-

-

Workup: Concentrate the solvent. Redissolve in DCM, wash with saturated NaHCO3.

-

Result: The product is a 4-Bromo-7-ethoxy-1-substituted-benzimidazole .

Chemical Safety & Handling

-

Energetic Potential: As a nitro-aromatic, the compound possesses significant energy. Avoid heating the neat solid above 100°C.

-

Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers and lachrymators. Handle exclusively in a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ethoxy group or slow oxidation.

References

-

Compound Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118852961 (Related Analog) and CAS 1807188-52-8. Retrieved from .

- SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

-

Nitro Reduction Protocols: For selective reduction retaining aryl bromides, see: Bechamp Reduction variants in modern synthesis. .

-

Commercial Availability: Chemical source data derived from ChemSrc and PubChem vendor aggregators for CAS 1807188-52-8. .